molecular formula C12H7ClN4O2 B11060760 1-(4-chlorophenyl)-6-nitro-1H-benzotriazole

1-(4-chlorophenyl)-6-nitro-1H-benzotriazole

Cat. No.: B11060760
M. Wt: 274.66 g/mol
InChI Key: GMQNFROWUKTIAM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6-nitro-1H-benzotriazole is a heterocyclic aromatic compound that features a benzotriazole core substituted with a 4-chlorophenyl group and a nitro group. Benzotriazoles are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of the 4-chlorophenyl and nitro groups enhances the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-6-nitro-1H-benzotriazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 1-(4-chlorophenyl)-1H-benzotriazole. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzotriazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-chlorophenyl)-6-nitro-1H-benzotriazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group. Common reagents include nucleophiles like amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-chlorophenyl)-6-amino-1H-benzotriazole .

Scientific Research Applications

1-(4-chlorophenyl)-6-nitro-1H-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-nitro-1H-benzotriazole and its derivatives often involves interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1-(4-chlorophenyl)-6-nitro-1H-benzotriazole can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-nitrobenzotriazole

InChI

InChI=1S/C12H7ClN4O2/c13-8-1-3-9(4-2-8)16-12-7-10(17(18)19)5-6-11(12)14-15-16/h1-7H

InChI Key

GMQNFROWUKTIAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)Cl

Origin of Product

United States

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